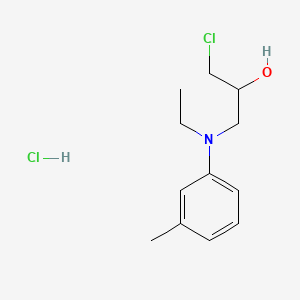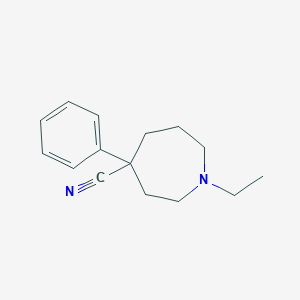
1-Ethyl-4-phenyl-4-azepanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-phenyl-4-azepanecarbonitrile is an organic compound with the molecular formula C14H18N2 It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
1-Ethyl-4-phenyl-4-azepanecarbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-phenyl-4-azepanone with ethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
1-Ethyl-4-phenyl-4-azepanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
1-Ethyl-4-phenyl-4-azepanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1-ethyl-4-phenyl-4-azepanecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context.
類似化合物との比較
Similar Compounds
1-Ethyl-4-phenylpiperidine: Another nitrogen-containing heterocycle with similar structural features.
4-Phenylazepane: A closely related compound with a similar azepane ring structure.
1-Ethyl-4-phenylpyrrolidine: A five-membered ring analog with comparable properties.
Uniqueness
1-Ethyl-4-phenyl-4-azepanecarbonitrile is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
7512-09-6 |
|---|---|
分子式 |
C15H20N2 |
分子量 |
228.33 g/mol |
IUPAC名 |
1-ethyl-4-phenylazepane-4-carbonitrile |
InChI |
InChI=1S/C15H20N2/c1-2-17-11-6-9-15(13-16,10-12-17)14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-12H2,1H3 |
InChIキー |
VGTIIMMLFBZHTQ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC(CC1)(C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





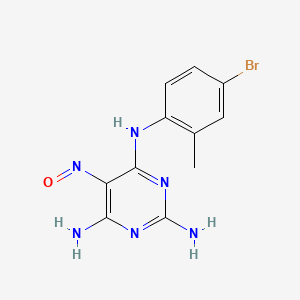
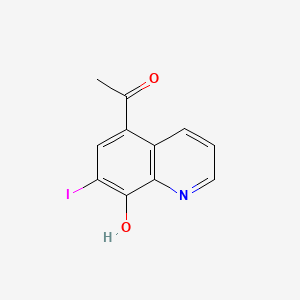
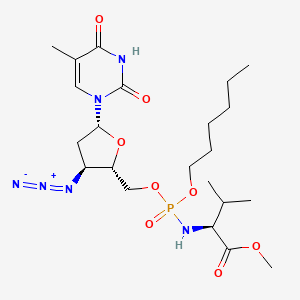
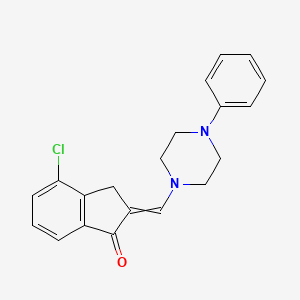
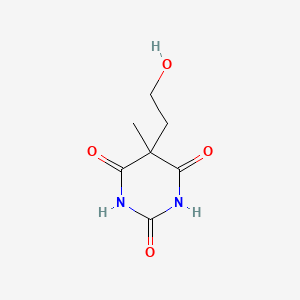
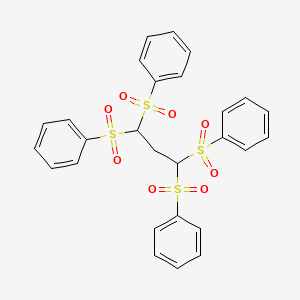

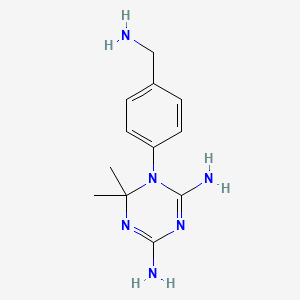
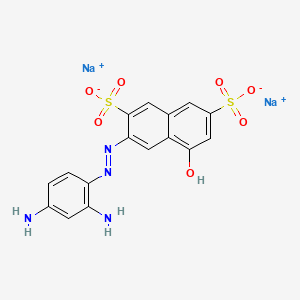
![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
